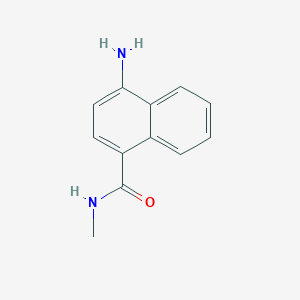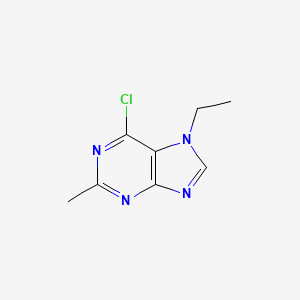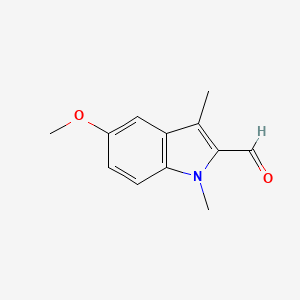![molecular formula C11H19NO2 B11899836 Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl- CAS No. 251461-91-3](/img/structure/B11899836.png)
Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[44]nonane-1-carboxylic acid, 4-amino-7-methyl- is a unique organic compound characterized by its spiro structure, which consists of two nonane rings connected through a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- typically involves a multi-step process. One common method is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction. This reaction uses unactivated substrates to generate chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of chiral catalysts and efficient reaction conditions would be crucial for maintaining the desired enantiomeric purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure provides a rigid framework that can enhance binding affinity and selectivity for specific targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]nonane-1,6-dione: Another spiro compound with a similar structure but different functional groups.
Spiro[4.4]nonane, 1-methylene-: A spiro compound with a methylene group instead of a carboxylic acid.
Spiro[4.4]nonane, 1,1,6,6-tetramethyl-: A spiro compound with additional methyl groups.
Uniqueness
Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- is unique due to its combination of a spiro structure with amino and carboxylic acid functional groups. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
251461-91-3 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
4-amino-8-methylspiro[4.4]nonane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-7-4-5-11(6-7)8(10(13)14)2-3-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
MZCYOJRQQYERRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C1)C(CCC2N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


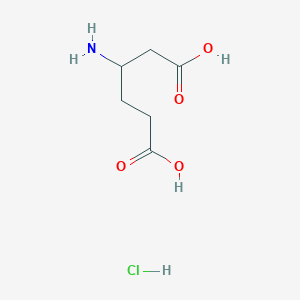
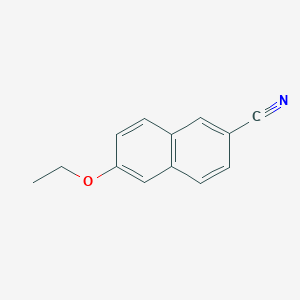
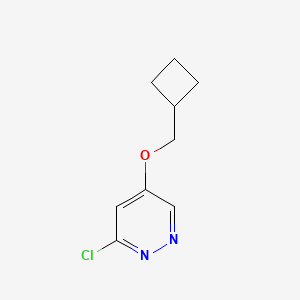
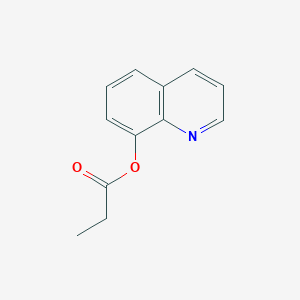
![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)
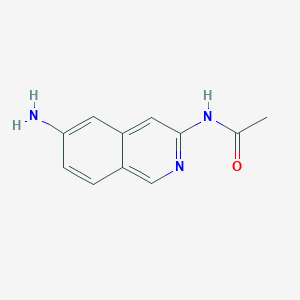

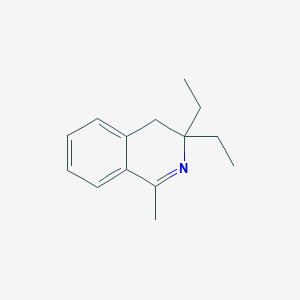
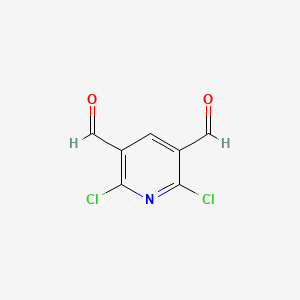
![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)
